![molecular formula C20H15ClN2 B11667201 N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B11667201.png)
N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine
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Overview
Description
N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities. Quinoline derivatives are widely used in various fields, including medicine, chemistry, and industry, due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine typically involves the reaction of 4-chloroaniline with 2-methylbenzo[h]quinoline under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where 4-chloroaniline is reacted with 2-methylbenzo[h]quinoline in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase and topoisomerase, enzymes crucial for DNA replication . Additionally, it may interact with cellular signaling pathways, leading to its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the 4-chlorophenyl and 2-methyl groups.
4-chloroquinoline: Similar structure with a chloro group at the 4-position but lacking the 2-methyl group.
2-methylquinoline: Similar structure with a methyl group at the 2-position but lacking the 4-chlorophenyl group.
Uniqueness
N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine is unique due to the presence of both the 4-chlorophenyl and 2-methyl groups, which confer specific chemical and biological properties. These substitutions enhance its reactivity and biological activity compared to its parent compounds .
Properties
Molecular Formula |
C20H15ClN2 |
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Molecular Weight |
318.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine |
InChI |
InChI=1S/C20H15ClN2/c1-13-12-19(23-16-9-7-15(21)8-10-16)18-11-6-14-4-2-3-5-17(14)20(18)22-13/h2-12H,1H3,(H,22,23) |
InChI Key |
GYVADWYDAKHFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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